

Application Note: Utilizing Acetylisoniazid-d4 for Accurate Pharmacokinetic Profiling of Isoniazid

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Compound of Interest

Compound Name: **Acetylisoniazid-d4**

Cat. No.: **B583487**

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Introduction

Isoniazid (INH) is a cornerstone of first-line therapy for tuberculosis.^{[1][2][3]} However, its therapeutic efficacy and safety are significantly influenced by its pharmacokinetic profile, which exhibits substantial inter-individual variability.^[4] This variability is largely attributed to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, which is responsible for the primary metabolic conversion of isoniazid to its main, inactive metabolite, acetylisoniazid (AcINH).^{[1][2][3][5]} Consequently, individuals are categorized as slow, intermediate, or fast acetylators, impacting drug exposure and the risk of adverse effects such as hepatotoxicity.^[6] ^[7] Accurate monitoring of both isoniazid and acetylisoniazid concentrations in biological matrices is therefore crucial for therapeutic drug monitoring, dose optimization, and pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as **Acetylisoniazid-d4**, is essential for robust and reliable quantification of acetylisoniazid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

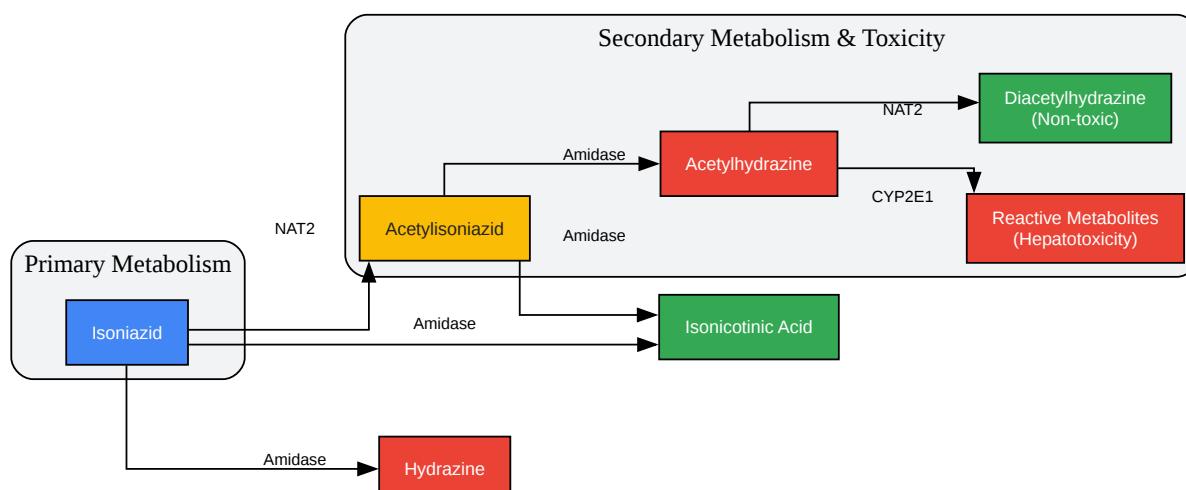
Isoniazid Metabolism

Isoniazid undergoes extensive metabolism, primarily in the liver and intestines.^{[2][5][8]} The main metabolic pathways are:

- N-acetylation: The most significant pathway, catalyzed by the NAT2 enzyme, converts isoniazid to acetylisoniazid.^{[2][5][8][9]}

- Hydrolysis: Isoniazid can be hydrolyzed by amidases to form isonicotinic acid and hydrazine. [5][8]
- Further Metabolism of Acetylisoniazid: Acetylisoniazid can be further hydrolyzed to acetylhydrazine and isonicotinic acid.[3][5] Acetylhydrazine is a toxic metabolite that can be further metabolized by CYP2E1 to reactive intermediates implicated in hepatotoxicity.[3][5]

The metabolic ratio of acetylisoniazid to isoniazid is often used as an indicator of the patient's acetylator status.[1][3]



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Figure 1: Isoniazid Metabolic Pathway.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for isoniazid and acetylisoniazid from published studies. These values can vary based on the study population, acetylator status, and co-administered medications.

Table 1: Population Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid

Parameter	Isoniazid (INH)	Acetylisoniazid (AcINH)	Reference
Absorption Rate Constant (Ka)	3.94 h ⁻¹	-	[1]
Oral Clearance (CL/F)	18.2 L/h	-	[1]
Apparent Volume of Distribution (Vd/F)	56.8 L	25.7 L	[1]
Fraction of INH converted to AcINH (FM)	0.81	-	[1]
Clearance of AcINH (K30)	-	0.33 h ⁻¹	[1]

Table 2: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid in a Rat Model

Group	Analyte	Cmax (ng/mL)	AUC (ng*h/mL)	Reference
CCl ₄ + H	Isoniazid	2834 ± 345	4567 ± 567	[10]
Acetylisoniazid	2109 ± 289	3389 ± 456	[10]	
CCl ₄ + H + R	Isoniazid	4567 ± 678	10234 ± 1234	[10]
Acetylisoniazid	3456 ± 456	5723 ± 678	[10]	
CCl ₄ + HRZ	Acetylisoniazid	-	Increased by double compared to CCl ₄ + H	[10]

H: Isoniazid, R: Rifampicin, Z: Pyrazinamide, CCl₄: Carbon tetrachloride (to induce liver injury)

Experimental Protocols

A validated bioanalytical method using LC-MS/MS is crucial for the accurate quantification of isoniazid and its metabolite acetylisoniazid. **Acetylisoniazid-d4** is used as an internal standard

for the quantification of acetylisoniazid.

Protocol: Quantification of Isoniazid and Acetylisoniazid in Human Plasma/Urine by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

- To 100 μ L of human urine or plasma, add 500 μ L of an internal standard solution containing isoniazid-d4 and **acetylisoniazid-d4** in 50 mM ammonium bicarbonate.[11]
- Vortex the samples for approximately 30 seconds and sonicate on ice for 5 minutes.[11]
- Condition a solid-phase extraction (SPE) column (e.g., Phenomenex Strata X) with 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and 2 mL of 10 mM ammonium acetate solution.[11]
- Load the sample onto the SPE column.
- Wash the column with an appropriate solvent to remove interferences.
- Elute the analytes with an appropriate elution solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

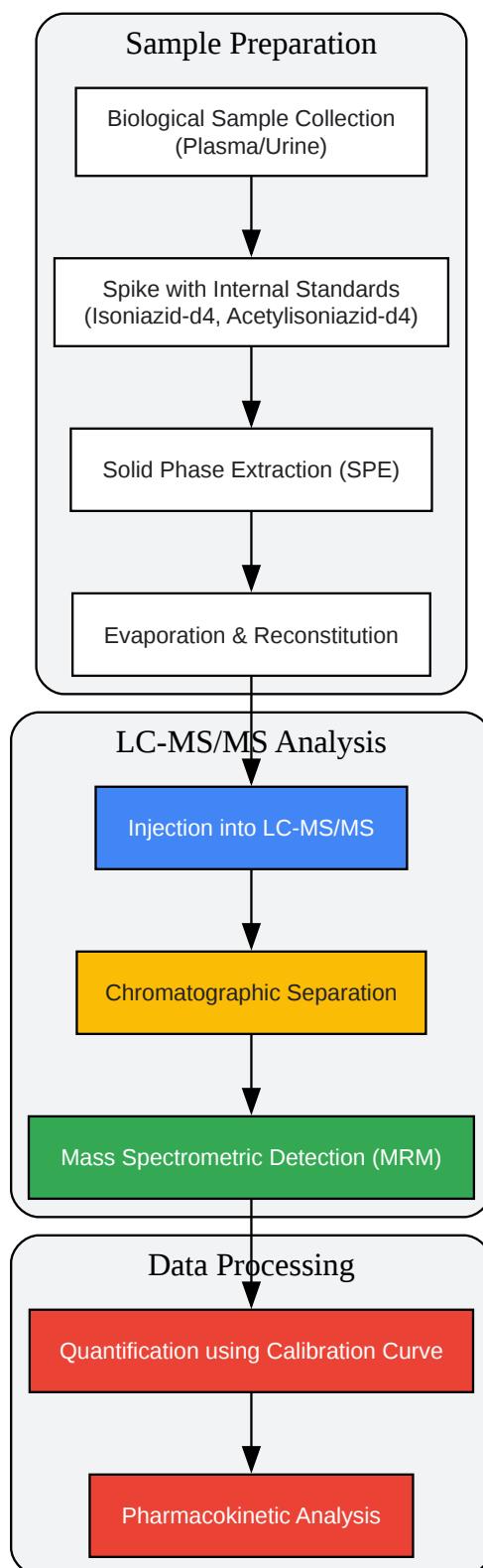
2. LC-MS/MS Analysis

- Chromatographic System: Agilent 1260 series HPLC system or equivalent.[11]
- Analytical Column: Reversed-phase Atlantis T3, 3 μ m, 2.1 mm \times 100 mm analytical column. [11]
- Column Temperature: 30 °C.[11]
- Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).[11]
- Flow Rate: 0.250 mL/min.[11]
- Injection Volume: 1 μ L.[11]

- Autosampler Temperature: ~8 °C.[11]
- Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.[11]
- Ionization Mode: Positive electrospray ionization (ESI+).[11]
- Detection Mode: Multiple Reaction Monitoring (MRM).[11]

3. Data Analysis and Validation

- The calibration curves for both analytes are validated over a concentration range (e.g., 0.234–30.0 µg/mL) using appropriate regression models.[11]
- The method should be validated for accuracy, precision, selectivity, sensitivity, recovery, and stability according to regulatory guidelines (e.g., US FDA and EMA).[11]



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Figure 2: Experimental Workflow.

Conclusion

The use of **Acetylisoniazid-d4** as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of acetylisoniazid in pharmacokinetic studies of isoniazid. This, in turn, facilitates a deeper understanding of isoniazid's metabolic profile, aids in the determination of a patient's acetylator status, and supports the optimization of tuberculosis therapy to enhance efficacy and minimize toxicity.

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